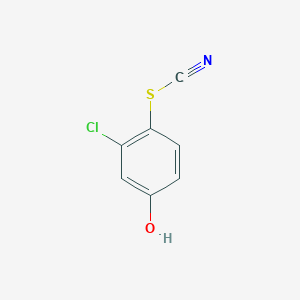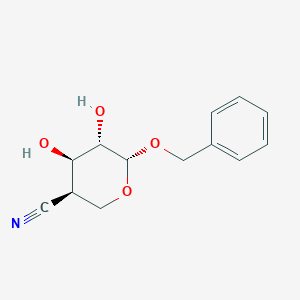
(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile is a complex organic compound characterized by its unique stereochemistry and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxy group: This step usually involves the protection of hydroxyl groups followed by benzylation.
Nitrile group introduction: This is typically done through cyanation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- (3r,4r,5s,6s)-6-(Methoxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile
- (3r,4r,5s,6s)-6-(Ethoxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile
Uniqueness
(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and potential biological activities compared to its methoxy and ethoxy analogs. The benzyloxy group may enhance the compound’s stability and interaction with biological targets.
Propiedades
Número CAS |
1084896-41-2 |
|---|---|
Fórmula molecular |
C13H15NO4 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
(3R,4R,5S,6S)-4,5-dihydroxy-6-phenylmethoxyoxane-3-carbonitrile |
InChI |
InChI=1S/C13H15NO4/c14-6-10-8-18-13(12(16)11(10)15)17-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,7-8H2/t10-,11-,12+,13-/m1/s1 |
Clave InChI |
NOASZWPQLFNEJB-FVCCEPFGSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)C#N |
SMILES canónico |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


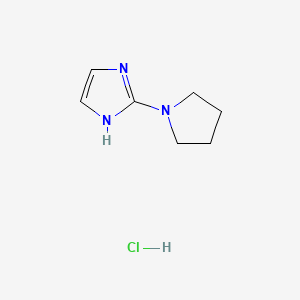

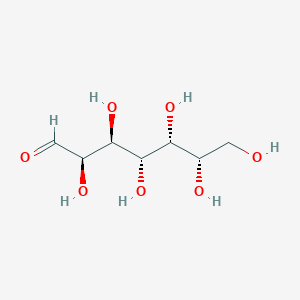

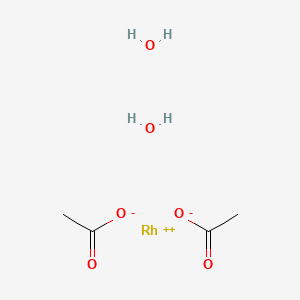
![8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849959.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)
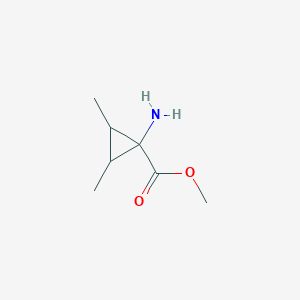

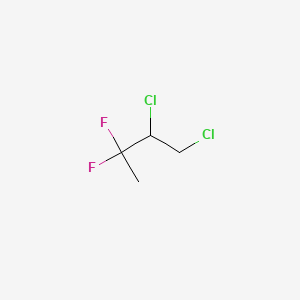

![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)
